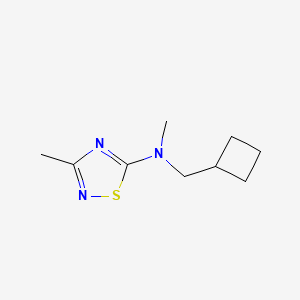

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-10-9(13-11-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVGYBVGXQABLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N(C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclobutylmethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced thiadiazole derivatives.

Substitution: Halogenated thiadiazoles, substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Studies report minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against bacterial strains, indicating promising potential for developing new antimicrobial agents .

2.2 Antioxidant Properties

Thiadiazole derivatives have also been investigated for their antioxidant activities. The presence of sulfur in the thiadiazole ring contributes to the radical scavenging ability of these compounds, making them candidates for further exploration in oxidative stress-related conditions .

2.3 Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation .

Medicinal Applications

3.1 Drug Development

The unique structural features of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine make it a candidate for developing new pharmaceuticals targeting various receptors in the body. Its potential as a biased ligand at opioid receptors has been explored, indicating possible applications in pain management without the typical side effects associated with conventional opioids .

3.2 Prodrug Formulations

Given its chemical structure, there is potential for this compound to be developed into prodrugs that enhance bioavailability and therapeutic efficacy of existing drugs by modifying their pharmacokinetic profiles .

Agricultural Applications

Thiadiazole derivatives are also being investigated for their role as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their biological activity against various plant pathogens .

Case Studies

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Thiadiazol-5-amine Derivatives

Structural Variations and Substituent Effects

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations :

- Substituent Bulk : The cyclobutylmethyl group in the target compound introduces steric bulk compared to simpler alkyl (e.g., methyl) or aryl (e.g., phenyl) groups. This may reduce solubility in polar solvents but enhance binding to hydrophobic enzyme pockets .

- Synthetic Accessibility : Yields for 1,2,4-thiadiazoles vary widely (24–83%), influenced by substituent complexity and purification methods (e.g., prep-HPLC in vs. column chromatography in ).

Physicochemical and Spectroscopic Comparisons

- NMR Signatures : The NH proton in 1,2,4-thiadiazol-5-amine derivatives typically resonates at δ 11.0–11.7 ppm (DMSO), as seen in . Aryl substituents show aromatic peaks at δ 7.3–8.7 ppm, while alkyl groups (e.g., methyl) appear at δ 2.0–3.0 ppm .

- Melting Points : Aryl-substituted derivatives (e.g., ) have higher melting points (173–222°C) due to π-π stacking, whereas alkylated analogs (e.g., ) are likely liquids or low-melting solids.

Biological Activity

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, synthesizing current research findings and case studies.

- Molecular Formula : CHNS

- Molecular Weight : 197.30 g/mol

- CAS Number : 1850921-39-9

The biological activity of this compound may involve interaction with various molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, potentially influencing cellular pathways related to oxidative stress and signal transduction. Further studies are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiadiazoles have been reported as low as 32.6 μg/mL against E. coli, surpassing standard antibiotics like ampicillin .

| Compound | Activity | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 32.6 | E. coli |

| Thiadiazole Derivative B | Antifungal | 47.5 | C. albicans |

Anticancer Potential

Thiadiazoles have been explored for their anticancer properties:

- Compounds structurally related to this compound have shown potential as inhibitors of critical enzymes involved in cancer cell proliferation. For example, derivatives targeting inosine monophosphate dehydrogenase (IMPDH) have demonstrated efficacy in inhibiting cancer cell growth .

Other Biological Activities

The broader category of thiadiazole derivatives has been linked to various pharmacological effects:

- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory activity.

- Analgesic and Anxiolytic Properties : Research suggests potential applications in pain management and anxiety disorders .

Case Studies

- Study on Anticancer Effects : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicated that certain compounds increased apoptotic cell proportions significantly compared to untreated controls .

- Antimicrobial Screening : In a comparative study of various thiadiazole derivatives, one compound demonstrated a zone of inhibition of 15–19 mm against Salmonella typhi and E. coli, indicating strong antibacterial potential .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and purity. For example, the cyclobutylmethyl group’s protons appear as multiplet signals (δ 1.6–2.4 ppm), while thiadiazole ring protons resonate at δ 8.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

What in vitro models are suitable for preliminary biological activity screening?

Basic Research Question

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiadiazole derivatives’ known activity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are critical .

How do substituent modifications (e.g., cyclobutylmethyl vs. phenyl groups) influence bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal:

- Lipophilicity : Cyclobutylmethyl enhances membrane permeability compared to aromatic substituents, potentially improving bioavailability.

- Steric Effects : Bulky groups (e.g., cyclobutyl) may hinder target binding, as seen in reduced activity in analogs with larger substituents .

Methodology : Synthesize analogs with varied substituents and compare bioactivity data using ANOVA and molecular docking (e.g., AutoDock Vina) to assess binding affinity differences .

What mechanistic studies elucidate its interaction with biological targets?

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or acetylcholinesterase (AChE), common targets for thiadiazoles. Use kinetic assays (e.g., spectrophotometric monitoring of NADPH oxidation for DHFR) .

- Computational Docking : Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict binding modes. For example, the thiadiazole ring may form hydrogen bonds with catalytic residues .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include replicates (n ≥ 3).

- Compound Stability : Assess degradation under assay conditions via LC-MS. For instance, cyclobutyl groups may hydrolyze in acidic media, altering activity .

- Cell Line Heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability .

What computational strategies optimize its pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software like Schrödinger’s MetaSite .

- Solubility Enhancement : Co-crystallization or salt formation (e.g., HCl salt) can improve aqueous solubility, guided by Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.